molecular formula C9H9FO5S B6174166 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid CAS No. 2757916-51-9

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid

Cat. No.: B6174166
CAS No.: 2757916-51-9
M. Wt: 248.23 g/mol
InChI Key: RZCGSGHASVUECV-UHFFFAOYSA-N
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Description

5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid is a substituted benzoic acid derivative characterized by a fluorosulfonyl (-SO₂F) group at position 5, a methoxy (-OCH₃) group at position 2, and a methyl (-CH₃) group at position 4 on the aromatic ring. The fluorosulfonyl moiety is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, acidity, and reactivity.

Properties

CAS No.

2757916-51-9

Molecular Formula

C9H9FO5S

Molecular Weight

248.23 g/mol

IUPAC Name

5-fluorosulfonyl-2-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C9H9FO5S/c1-5-3-7(15-2)6(9(11)12)4-8(5)16(10,13)14/h3-4H,1-2H3,(H,11,12)

InChI Key

RZCGSGHASVUECV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group onto a pre-existing benzoic acid derivative. One common method is the direct fluorosulfonylation of the corresponding benzoic acid using fluorosulfonyl radicals. This process can be achieved under photoredox catalytic conditions, which provide a controlled environment for the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as fluorosulfonylating agents is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid exerts its effects involves the reactivity of the fluorosulfonyl group. This group can form strong bonds with various nucleophiles, facilitating the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or polymer formation in materials science .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-(Fluorosulfonyl)-2-methylbenzoic Acid

  • Structure : Fluorosulfonyl at position 4, methyl at position 2, carboxylic acid at position 1.
  • Key Differences : The fluorosulfonyl group at position 4 (vs. position 5 in the target compound) alters electronic distribution and steric hindrance. This positional isomerism may reduce acidity (pKa) compared to the target compound due to proximity to the carboxylic acid group .

5-(Fluorosulfonyl)-2-hydroxybenzoic Acid

  • Structure : Fluorosulfonyl at position 5, hydroxyl (-OH) at position 2, carboxylic acid at position 1.
  • Key Differences: Replacement of methoxy (-OCH₃) with hydroxyl (-OH) increases polarity and hydrogen-bonding capacity. Physical properties include a melting point of 183°C and a predicted pKa of 1.99, indicating strong acidity .

Methyl 5-(Fluorosulfonyl)-2-hydroxybenzoate

  • Structure : Fluorosulfonyl at position 5, hydroxyl at position 2, methyl ester (-COOCH₃) at position 1.
  • Key Differences : Esterification of the carboxylic acid group reduces acidity and enhances volatility. This derivative is more suitable for gas-phase reactions or as a prodrug, unlike the free carboxylic acid form in the target compound .

5-(4-Fluoro-phenylsulfamoyl)-2-methylbenzoic Acid

  • Structure : Phenylsulfamoyl (-SO₂NHPh-F) at position 5, methyl at position 2.
  • Key Differences : The sulfamoyl group introduces hydrogen-bonding and amide functionality, which may enhance binding to biological targets (e.g., enzymes). However, the absence of a methoxy group reduces steric bulk compared to the target compound .

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Properties
Compound Substituents (Positions) pKa (Predicted) Melting Point (°C) Key Reactivity Notes
Target Compound 5-SO₂F, 2-OCH₃, 4-CH₃ ~2.0* N/A High acidity; electron-deficient ring
5-(Fluorosulfonyl)-2-hydroxybenzoic Acid 5-SO₂F, 2-OH 1.99 183 Strong H-bonding; higher solubility
4-(Fluorosulfonyl)-2-methylbenzoic Acid 4-SO₂F, 2-CH₃ N/A N/A Moderate acidity; steric hindrance at C4
Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate 5-SO₂F, 2-OH, COOCH₃ N/A N/A Ester hydrolysis under basic conditions

*Estimated based on analogous compounds .

Market and Industrial Relevance

  • Derivatives like 2-methoxy-4-methylbenzoic acid are commercially significant in pharmaceuticals (e.g., nonsteroidal anti-inflammatory drugs) and agrochemicals .
  • The fluorosulfonyl group’s electronegativity and stability make it valuable in designing enzyme inhibitors or sulfonylurea herbicides, though specific data for the target compound remain scarce .

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